

An In-depth Technical Guide to the Physical Properties of Cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopentanecarboxylic acid

Cat. No.: B140494

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarboxylic acid (CPCA), a saturated fatty acid with a five-membered aliphatic ring, serves as a crucial building block in the synthesis of a variety of organic compounds, including pharmaceuticals and fragrances. A thorough understanding of its physical properties is paramount for its effective application in chemical synthesis, reaction kinetics, and formulation development. This technical guide provides a comprehensive overview of the key physical characteristics of **cyclopentanecarboxylic acid**, complete with methodologies for their determination and a summary of quantitative data.

Core Physical Properties

The physical state of **cyclopentanecarboxylic acid** is typically a colorless to light yellow liquid under standard conditions.^{[1][2][3]} Its distinct properties are a direct consequence of its molecular structure, which features a non-polar cyclopentyl ring and a polar carboxylic acid functional group.

Quantitative Physical Data

A compilation of the critical physical properties of **cyclopentanecarboxylic acid** is presented in the table below for easy reference and comparison.

Property	Value	Units	Notes
Molecular Formula	C ₆ H ₁₀ O ₂		[2][4][5]
Molecular Weight	114.14	g/mol	[4][5][6]
Appearance	Colorless to light yellow liquid		[1][2][3]
Density	1.053	g/mL at 25 °C	[3][7]
Melting Point	3-5	°C	[3][7]
Boiling Point	216	°C	[1][3][7]
Solubility in Water	Soluble		[1][7][8]
Solubility in Organic Solvents	Soluble in Chloroform, Ethyl Acetate		[3][7][9]
pKa	4.99	at 25 °C	[9][10]
Refractive Index (n _{20/D})	1.453	[3]	
Flash Point	93.4	°C (closed cup)	
Vapor Pressure	0.0626	mmHg at 25°C	[7]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standardized experimental protocols for measuring the key physical constants of **cyclopentanecarboxylic acid**.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- Sample Preparation: A small amount of solid **cyclopentanecarboxylic acid** (if in a solid state, which can occur as the melting point is near room temperature) is finely powdered.[11]
- Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[11][12]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or an electronic temperature sensor.[12] The capillary should be positioned adjacent to the thermometer bulb to ensure accurate temperature reading.[13]
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[12]
- Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded.[12][13] This range represents the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).[12]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

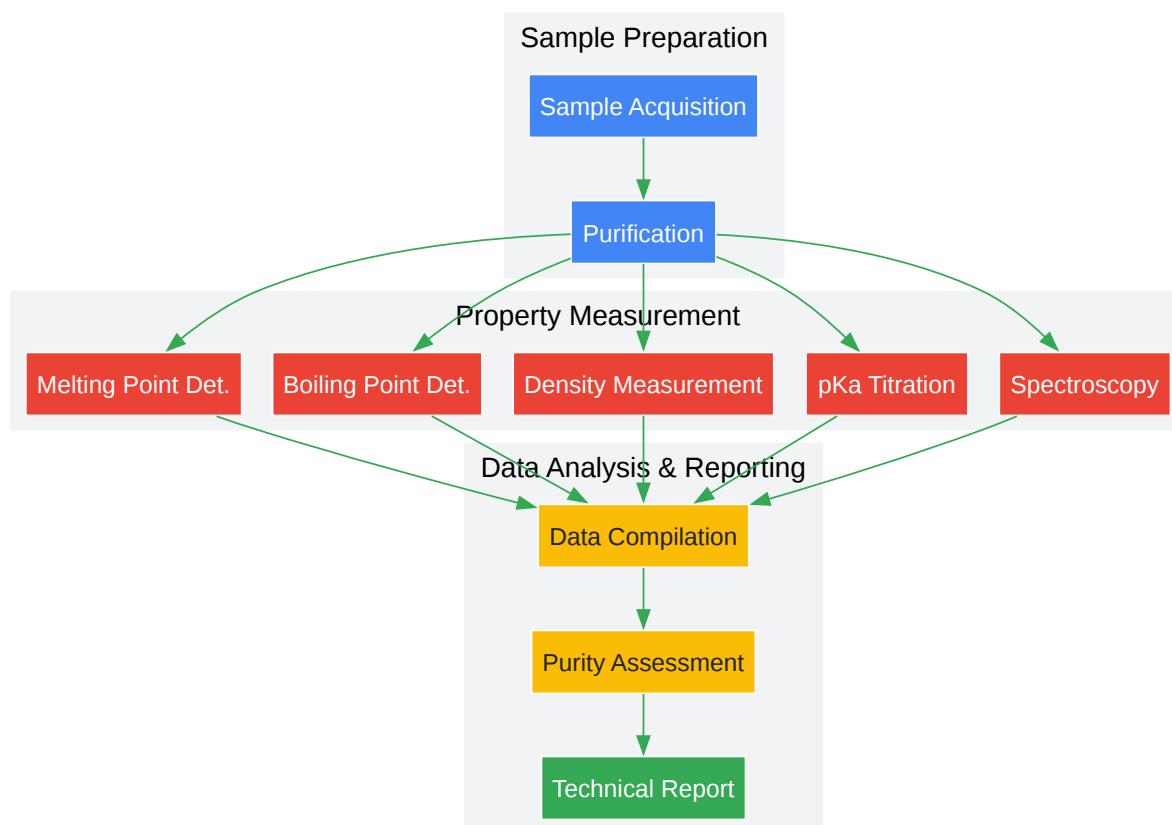
Methodology:

- Sample Preparation: A small volume (a few milliliters) of liquid **cyclopentanecarboxylic acid** is placed in a small test tube or a fusion tube.[14][15]
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[14][15]
- Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure uniform heating. [14] The thermometer bulb should be level with the sample.[14]

- Heating: The apparatus is heated gently.[14] As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube.[14]
- Observation: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[16] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.

Determination of pKa

The pKa value is a measure of the acidity of a compound. It is the negative logarithm of the acid dissociation constant (Ka).


Methodology (Potentiometric Titration):

- Solution Preparation: A known concentration of **cyclopentanecarboxylic acid** is prepared in a suitable solvent, typically water or a water-alcohol mixture.
- Titration Setup: A pH electrode, calibrated with standard buffer solutions, is immersed in the acid solution. The solution is stirred continuously.
- Titration: A standard solution of a strong base (e.g., NaOH) of known concentration is added in small, precise increments from a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point).

Visualizing Experimental Workflow

To illustrate the logical flow of determining the physical properties of a chemical substance like **cyclopentanecarboxylic acid**, the following workflow diagram is provided.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the general steps for determining the physical properties of a compound.

Spectroscopic Data

Spectroscopic analysis provides valuable information about the molecular structure of a compound.

- Infrared (IR) Spectroscopy: The IR spectrum of **cyclopentanecarboxylic acid** exhibits characteristic absorption bands. A strong, broad peak is typically observed in the region of $2500\text{-}3300\text{ cm}^{-1}$ due to the O-H stretching of the carboxylic acid group. A sharp, intense peak around 1700 cm^{-1} corresponds to the C=O (carbonyl) stretching vibration.[4][6]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of **cyclopentanecarboxylic acid**, offering a valuable resource for professionals in research and drug development. The tabulated data, coupled with the standardized experimental protocols, will aid in the accurate characterization and effective utilization of this important chemical intermediate. The provided workflow visualization further clarifies the process of physical property determination, emphasizing a systematic approach to chemical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopentanecarboxylic acid(3400-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 3. Cyclopentanecarboxylic acid | 3400-45-1 [chemicalbook.com]
- 4. Cyclopentanecarboxylic acid | C₆H₁₀O₂ | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Cyclopentylcarboxylic acid [webbook.nist.gov]
- 7. chembk.com [chembk.com]
- 8. Page loading... [guidechem.com]

- 9. Cyclopentanecarboxylic acid CAS#: 3400-45-1 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. byjus.com [byjus.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. scribd.com [scribd.com]
- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. byjus.com [byjus.com]
- 16. scribd.com [scribd.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Cyclopentanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b140494#physical-properties-of-cyclopentanecarboxylic-acid\]](https://www.benchchem.com/product/b140494#physical-properties-of-cyclopentanecarboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com